molecular formula C7H6FNO3 B1330115 2-Fluoro-4-nitroanisole CAS No. 455-93-6

2-Fluoro-4-nitroanisole

Cat. No. B1330115
CAS RN: 455-93-6
M. Wt: 171.13 g/mol
InChI Key: XGMVTXUXZUPGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-nitroanisole is a 2-halo-4-nitroanisole . It is a white to light yellow crystalline powder . It has been used as an alternative biochemical photoprobe for proteins .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-nitroanisole is C7H6FNO3 . It has a molecular weight of 171.13 .


Chemical Reactions Analysis

2-Fluoro-4-nitroanisole’s photoreaction with the nucleophiles hydroxide ion and pyridine has been investigated . The mechanism of its photoreaction with n-hexylamine has also been studied .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitroanisole has a density of 1.3±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a flash point of 121.4±21.8 °C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 129.5±3.0 cm3 .

Scientific Research Applications

Biochemical Photoprobes

2-Fluoro-4-nitroanisole has been studied for its potential use in biochemical photoprobes. Research by Pleixats et al. (1989) explored the nucleophilic photosubstitutions of 2-fluoro-4-nitroanisole with various amines, suggesting its usefulness as a biochemical photoprobe, particularly due to the thermal stability of the photochemical substrate and the quantum yield values obtained from photoreactions (Pleixats et al., 1989). Further research by the same authors in 1990 detailed the photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine, providing evidence for different triplet excited states in the dual mechanistic pathway of this reaction (Pleixats & Marquet, 1990).

Interaction with Proteins

Marquet et al. (1993) conducted studies on the photoreactions of 2-fluoro-4-nitroanisole with bovine pancreatic ribonuclease A and model nucleophiles. The findings indicated that 2-fluoro-4-nitrophenyl ethers could be promising biochemical photoprobes, especially for proteins containing good nucleophiles (Marquet et al., 1993).

Synthesis and Chemical Reactivity

Zhang Zhi-de (2011) focused on the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, which involvesthe methoxylation and demethylation of 2-fluoro-4-nitroanisole, highlighting its role in synthetic chemistry processes (Zhang Zhi-de, 2011).

Photoreactivity and Mechanistic Studies

Wubbels et al. (2008) investigated the photoreactions of 2-fluoro-4-nitroanisole with various nucleophiles. Their research provided insights into the mechanistic aspects of these reactions, particularly the photoreactivity under different conditions, contributing to a deeper understanding of the chemical properties of 2-fluoro-4-nitroanisole (Wubbels et al., 2008).

Complex Formation Studies

Research by Devoto et al. (1982) involved the formation of complexes with 2-fluoro-4-nitroanisole, indicating its potential application in coordination chemistry. This study elaborates on the formation of new complexes and their spectral and magnetic properties (Devoto et al., 1982).

Application in Fluorination Processes

Fedorov et al. (2015) discussed the fluorination of aromatic compounds using 2-fluoro-4-nitroanisole, highlighting its relevance in synthetic chemistry, particularly in the context of introducing fluorine into aromatic systems (Fedorov et al., 2015).

Solvent Characterization

Mancini et al. (1999) used 2-fluoro-4-nitroanisole as a chemical probe in the study of solvent mixtures, thereby demonstrating its application in understanding solvent effects on chemical reactions and processes (Mancini et al., 1999).

Safety And Hazards

2-Fluoro-4-nitroanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .

properties

IUPAC Name

2-fluoro-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVTXUXZUPGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278852
Record name 2-Fluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitroanisole

CAS RN

455-93-6
Record name 2-Fluoro-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 455-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (-2°), stirred solution of 285 g. (2.26 mol) of 2-fluoroanisole in 1.1 L of acetic anhydride was added, dropwise, 114 mL of fuming nitric acid (sp. gr. 1.59) at such a rate that the reaction temperature remained between -2° and 0°. The reaction mixture was stirred for 5 hours at this temperature then poured into 4.0 L of water. The suspension was stirred for 1.5 hours, stored for 15 hours, then extracted with methylene chloride (2×1.0 L). The combined extracts were washed with water (2×500 mL), dried over anhydrous magnesium sulfate, then concentrated in vacuo (475 g.). Crystallization from ethanol gave 147.4 g. (38%) of material suitable for further transformation. Additional material (34.5 g.) was obtained from three scouting runs.
Quantity
2.26 mol
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-nitroanisole
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-nitroanisole
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-nitroanisole
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-nitroanisole
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-nitroanisole

Citations

For This Compound
51
Citations
F Casado, M Cervera, J Marquet, M Moreno-Mañas - Tetrahedron, 1995 - Elsevier
The photoreactivity of 2,6-difluoro-4-nitroanisole in the presence of nucleophiles suggests that 2,6-difluoro-4-nitrophenyl ethers can constitute improved biochemical photoprobes for …
Number of citations: 7 www.sciencedirect.com
M Figueredo, J Marquet, R Pleixats - Tetrahedron letters, 1989 - Elsevier
The photoreactions of 2-fluoro-4-nitroanisole with amines. The search for new biochemical photoprobes - ScienceDirect … The photosubstitutions of 2-fluoro-4-nitroanisole with …
Number of citations: 14 www.sciencedirect.com
A Saraswat, LK Sharma, S Singh, IR Siddiqui… - Russian Journal of …, 2013 - Springer
Anodic fluorination of 4-methoxy-1-naphthol and 4-nitroanisole has been investigated in a mixed nonaqueous solvent using Et 3 N · 5 HF as supporting electrolyte as well as fluorine …
Number of citations: 8 link.springer.com
R Pleixats, M Figueredo, J Marquet, M Moreno-Mañas… - Tetrahedron, 1989 - Elsevier
The photosubstitutions of 2-fluoro-4-nitroanisole with several amines are studied. The preparative results, the thermal stability of the photochemical substrate, and the limiting quantum …
Number of citations: 16 www.sciencedirect.com
J Marquet, L Rafecas, A Cantos, M Moreno-Mañas… - Tetrahedron, 1993 - Elsevier
… Recently, and based on studies on 2-fluoro-4-nitroanisole (Scheme l), we proposedl.18 2-fluoro-4-nitrophenyl ethers as improved nitrophenyl ethers type photoprobes that can …
Number of citations: 10 www.sciencedirect.com
R Pleixats, J Marquet - Tetrahedron, 1990 - Elsevier
The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine gives rise to fluoride (major) and methoxy (minor) substitution. A continuous irradiation mechanistic study indicates that …
Number of citations: 15 www.sciencedirect.com
AE Fedorov, AA Zubarev, VY Mortikov… - Russian Chemical …, 2015 - Springer
… Fluorination of 4 nitroanisole affords 2 fluoro 4 nitroanisole in 73% yield. …
Number of citations: 6 link.springer.com
C Niemann, JF Mead, AA Benson - Journal of the American …, 1941 - ACS Publications
… finally from isopropyl ether gave pure 2-fluoro-4-nitroanisole, m. … Thus the total yield of 2fluoro-4-nitroanisole, based on … , with platinic oxide, of 2-fluoro-4-nitroanisole dissolved in a 1:1 …
Number of citations: 15 pubs.acs.org
JH Simons, HJ Passino, S Archer - Journal of the American …, 1941 - ACS Publications
… 2-Fluoro-4-nitroanisole.16—(A) Diazotization of crude 2-amino-4-nitroanisole, m. … a 1:1 methanol-ethanol mixture and finally from isopropyl ether gave pure 2-fluoro-4-nitroanisole, m. …
Number of citations: 15 pubs.acs.org
Y Hatanaka, M Kaneda… - Photochemistry and …, 2007 - Wiley Online Library
… 2-fluoro-4-nitroanisole was reported to react even with water under neutral conditions … The photochemical nature of 2-fluoro-4-nitroanisole satisfies the requirements of photophores, …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.